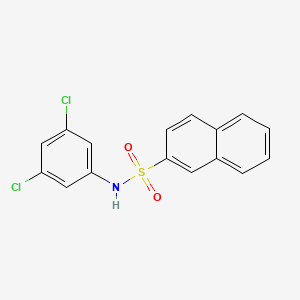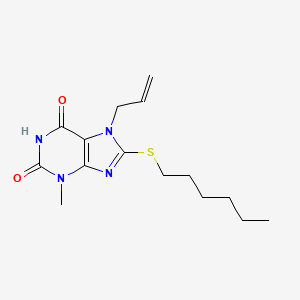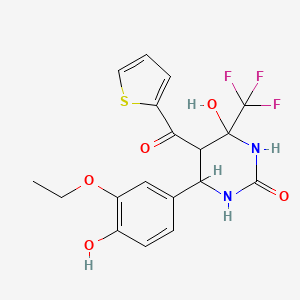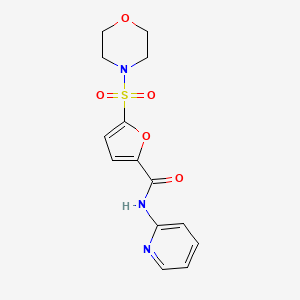![molecular formula C14H13NO5 B6418712 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide CAS No. 931725-18-7](/img/structure/B6418712.png)
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide, also known as 2-benzodioxolethyl furan-2-carboxamide (BEFC), is a synthetic compound that has been used in a variety of scientific research experiments. BEFC is a white crystalline powder with a melting point of about 200°C and a boiling point of about 300°C. It is soluble in ethanol, methanol, and chloroform, and has a molecular weight of about 315.2 g/mol. BEFC is a derivative of 2-benzodioxolethyl furan-2-carboxylic acid, which has been studied for its potential therapeutic applications.
Wirkmechanismus
BEFC has been studied for its potential therapeutic applications. It has been shown to bind to a variety of receptors, including the serotonin receptor, and to modulate the activity of these receptors. BEFC has also been shown to inhibit the activity of certain enzymes, such as the enzyme monoamine oxidase A, which is involved in the metabolism of serotonin. In addition, BEFC has been shown to inhibit the action of certain neurotransmitters, such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
BEFC has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various receptors, enzymes, and neurotransmitters. In addition, BEFC has been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines. It has also been shown to have an anti-oxidant effect and to reduce the production of free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BEFC in laboratory experiments has a number of advantages. BEFC is relatively easy to synthesize, and it is relatively stable in a variety of solvents. In addition, BEFC has a low toxicity, and it is not known to be carcinogenic. However, BEFC is not water-soluble, and it is not soluble in aqueous solutions. This can limit its use in certain laboratory experiments.
Zukünftige Richtungen
The potential applications of BEFC are numerous. BEFC could be used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. In addition, BEFC could be used to study the pharmacological properties of various compounds, as well as to study the pharmacokinetics of different drugs. Furthermore, BEFC could be used to study the effects of different compounds on the central nervous system. Finally, BEFC could be used to study the potential therapeutic applications of various compounds.
Synthesemethoden
BEFC can be synthesized by a variety of methods. It can be synthesized by reacting N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamidelethyl furan-2-carboxylic acid with anhydrous ammonia or sodium hydroxide in ethanol. It can also be synthesized by condensing N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamidelethyl furan-2-carboxylic acid with anhydrous sodium carbonate in ethanol. In addition, BEFC can be synthesized by reacting N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamidelethyl furan-2-carboxylic acid with anhydrous sodium carbonate in methanol.
Wissenschaftliche Forschungsanwendungen
BEFC has been used in a variety of scientific research experiments. It has been used to study the mechanism of action of different drugs, as well as to study the biochemical and physiological effects of various compounds. BEFC has also been used to study the pharmacological properties of various compounds, as well as to study the pharmacokinetics of different drugs. In addition, BEFC has been used to study the effects of different compounds on the central nervous system.
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-14(12-2-1-6-18-12)15-5-7-17-10-3-4-11-13(8-10)20-9-19-11/h1-4,6,8H,5,7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFQBPYJMVASAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6418655.png)
![1-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B6418669.png)


![6-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B6418691.png)
![[(2,5-difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418703.png)
![4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6418706.png)
![2-(benzenesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B6418710.png)
![[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418720.png)

![[(4-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6418737.png)